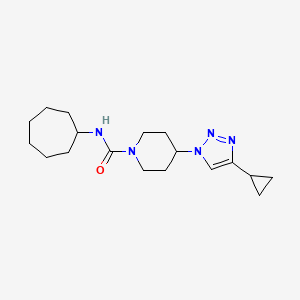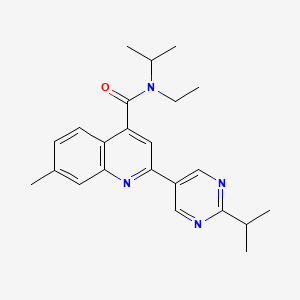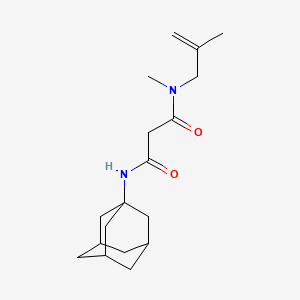amine](/img/structure/B5902566.png)
(2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine is a chemical compound used in scientific research for its potential therapeutic properties. It is also known as FUB-MDMB, a synthetic cannabinoid that belongs to the indole-3-carboxamide family. This compound has gained attention due to its potential to bind with the cannabinoid receptors in the brain, which are responsible for regulating various physiological functions.
作用機序
The mechanism of action of (2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine involves binding with the CB1 and CB2 receptors in the brain. This binding results in the activation of various signaling pathways, which are responsible for regulating physiological functions such as pain, mood, and appetite. The activation of these pathways can lead to the release of neurotransmitters such as dopamine and serotonin, which are responsible for regulating mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine are still being studied. However, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been found to have anxiolytic properties, which could be beneficial in the treatment of anxiety disorders.
実験室実験の利点と制限
The advantages of using (2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine in lab experiments include its high affinity for the CB1 and CB2 receptors, making it a useful tool for investigating the role of these receptors in various physiological functions. However, the limitations of using this compound include its potential toxicity and the need for expertise in organic chemistry to synthesize it.
将来の方向性
There are several future directions for the research on (2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine. One potential direction is the investigation of its potential therapeutic properties in the treatment of chronic pain and inflammation. Another direction is the investigation of its potential use in the treatment of anxiety disorders. Further research is also needed to investigate its potential toxicity and safety for use in humans.
合成法
The synthesis of (2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine involves several steps. The starting material is 2-fluorobenzyl chloride, which is reacted with 1-isopropylpiperidine-4-carboxaldehyde to obtain the intermediate product. The intermediate product is then reacted with 2-methoxyethylamine to obtain the final product. The synthesis of this compound requires expertise in organic chemistry and should only be performed by trained professionals in a laboratory setting.
科学的研究の応用
(2-fluorobenzyl)[(1-isopropylpiperidin-4-yl)methyl](2-methoxyethyl)amine has been used in scientific research to investigate its potential therapeutic properties. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for regulating pain, mood, and appetite. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31FN2O/c1-16(2)22-10-8-17(9-11-22)14-21(12-13-23-3)15-18-6-4-5-7-19(18)20/h4-7,16-17H,8-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARIFPSLWOPXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN(CCOC)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5902506.png)


![2-isopropyl-5-{[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrimidine](/img/structure/B5902519.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![N-cyclopentyl-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]succinamide](/img/structure/B5902532.png)
![2,6-dimethoxy-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B5902534.png)

![4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid](/img/structure/B5902540.png)
![1-(2-amino-2-oxoethyl)-N-{2-[(methylsulfonyl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5902542.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}ethanamine](/img/structure/B5902580.png)
amino]butan-1-ol](/img/structure/B5902583.png)
![3-[3-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902584.png)